

Cytotoxicity & Mechanisms: Eriodictyol vs. Sigmoidin A

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Compound Focus: Sigmoidin B

CAS No.: 87746-47-2

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The table below summarizes the key experimental findings for Eriodictyol and its prenylated derivative, Sigmoidin A.

Feature	Eriodictyol	Sigmoidin A
Reported Cytotoxicity	Moderate, with emerging selective cytotoxicity against cancer cells [1] [2]	An order of magnitude more potent than Eriodictyol [3] [4]
Primary Mechanism in Cancer Cells	Selective TNFR1 receptor upregulation & activation; PI3K/AKT pathway inhibition [1] [2]	Potent pro-oxidant activity; depletion of intracellular glutathione (GSH) [3] [4]
Key Experimental Findings	Induces apoptosis via caspase activation; inhibits tumor growth <i>in vivo</i> with no obvious toxicity in mice [1] [2]	Causes Cu(II)-dependent DNA strand scission; cytotoxicity significantly attenuated by glutathione (GSH) [3] [4]
Cell Lines / Models Studied	HeLa, SK-RC-45, U87MG, CHG-5, AGS, HGC-27, MKN-45 (gastric), xenograft mouse models [1] [2]	Various cancer cell lines (specific lines not detailed in abstracts) [3]
IC ₅₀ / Potency Reference	IC ₅₀ ~150 µM (48h, AGS gastric cancer cells) [2]	Approximately 10 times more cytotoxic than Eriodictyol [3] [4]

Detailed Experimental Protocols

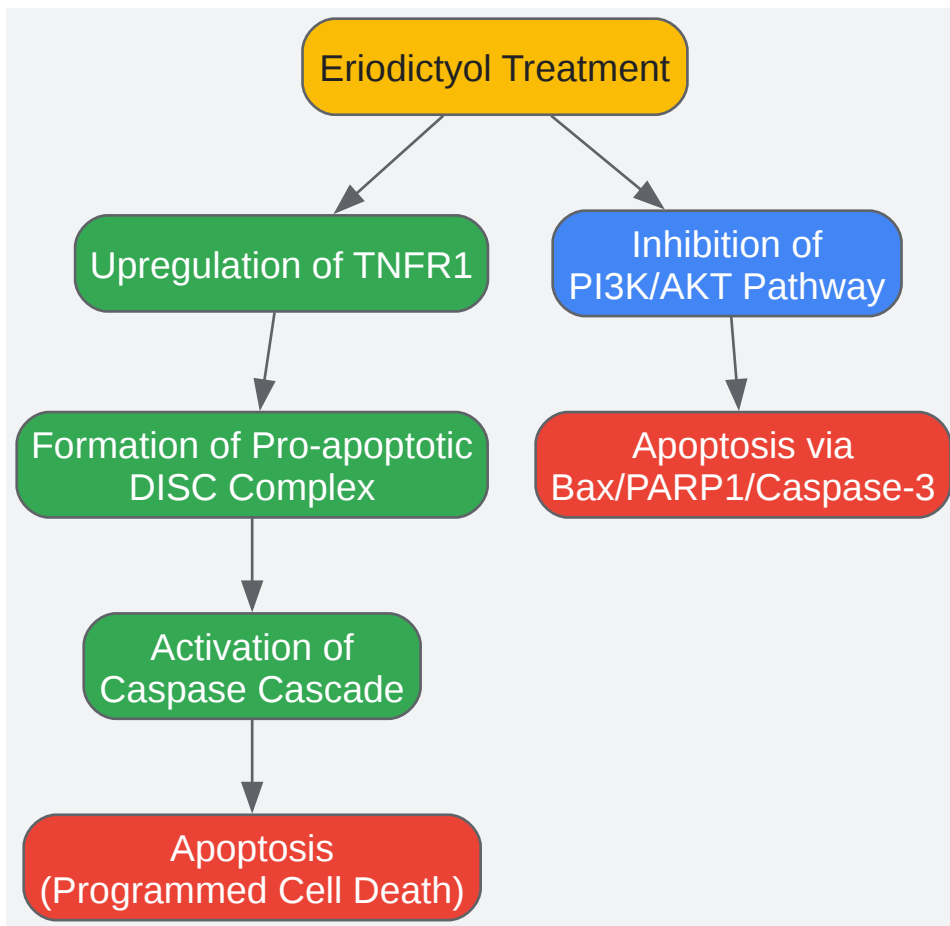
To help you evaluate the quality of the data, here is a summary of the key methodologies used in the cited research.

- **Cytotoxicity Assays (CCK-8 & MTT):** Cell viability was typically measured using colorimetric assays. Cells are seeded in 96-well plates and treated with compounds. After incubation, CCK-8 or MTT reagents are added. The CCK-8 reagent is reduced by cellular dehydrogenases to an orange-colored formazan product, while MTT is reduced to purple formazan crystals, which are then dissolved. The absorbance is measured at 450 nm (CCK-8) or 540 nm (MTT), and the intensity is proportional to the number of living cells. IC_{50} values are calculated from dose-response curves [5] [2].
- **Apoptosis Detection (Annexin V/PI Staining):** This is a flow cytometry-based method to distinguish between live, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is externalized to the outer leaflet of the cell membrane in early apoptosis. Propidium iodide (PI) is a DNA dye that only enters cells with a compromised membrane (late apoptotic and necrotic cells). Cells are stained with both reagents and analyzed by flow cytometry [2].
- **Western Blot Analysis:** This technique identifies specific proteins and their post-translational modifications (e.g., phosphorylation). Cells are lysed, proteins are separated by size using SDS-PAGE gel electrophoresis, and then transferred to a PVDF or nitrocellulose membrane. The membrane is incubated with a primary antibody against the target protein (e.g., cleaved caspase-3, p-AKT), followed by a secondary antibody conjugated to an enzyme. Detection is performed using chemiluminescent substrates, and band intensity is quantified [5] [2].
- **Pro-oxidant DNA Damage Assay:** This cell-free assay assesses a compound's ability to cause DNA strand breaks. The pBR322 plasmid DNA is incubated with the test compound (e.g., Sigmoidin A or Eriodictyol) in the presence of copper (Cu(II)) ions. The reaction mixture is then analyzed by agarose gel electrophoresis. If strand scission occurs, the supercoiled DNA relaxes to an open circular form, which has a different migration speed on the gel. The role of reactive oxygen species (ROS) is confirmed by adding specific scavengers like glutathione (GSH) or catalase, which inhibit the damage [3] [4].

Signaling Pathways

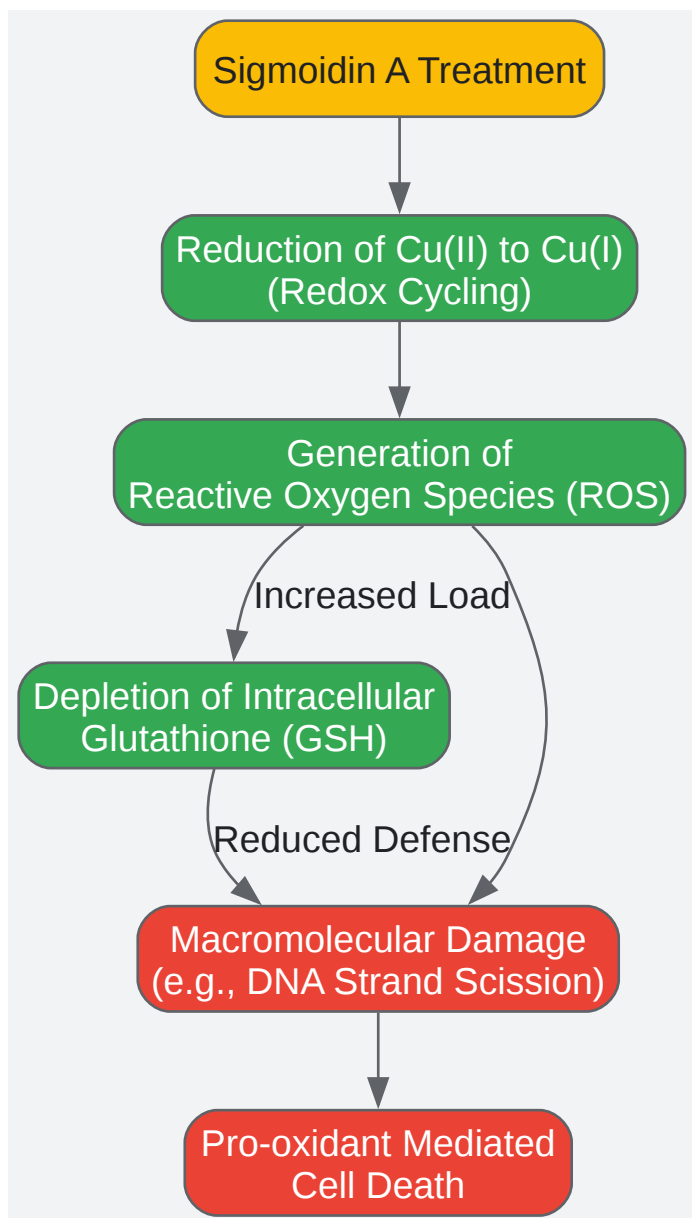
The diagrams below illustrate the distinct mechanisms of action for Eriodictyol and Sigmoidin A, based on the search results.

Eriodictyol's Selective Apoptosis in Cancer Cells



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Sigmoidin A's Pro-Oxidant Cytotoxicity



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Interpretation & Research Implications

The data highlights a crucial structure-activity relationship: the **prenylation** of Eriodictyol (as seen in Sigmoidin A) dramatically enhances its cytotoxic potency through a different mechanism. While Eriodictyol acts more selectively via receptor-mediated pathways, Sigmoidin A is a potent pro-oxidant.

- **For Eriodictyol:** Future research could focus on its potential as a selective anti-cancer agent, given its ability to target TNFR1 in cancer cells and its favorable *in vivo* safety profile so far [1] [2].

- **For Sigmoidin Compounds:** The significant boost in cytotoxicity from prenylation makes **Sigmoidin B** a highly interesting candidate for investigation. It is plausible that **Sigmoidin B** could share or even exceed the potent pro-oxidant activity of Sigmoidin A.

To advance this specific comparison, I suggest you:

- **Search specifically for "Sigmoidin B"** in specialized chemistry and pharmacology databases (e.g., SciFinder, Reaxys).
- **Explore the broader class** of prenylated flavonoids from the *Erythrina* genus, as they are a rich source of cytotoxic compounds [6].

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References

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